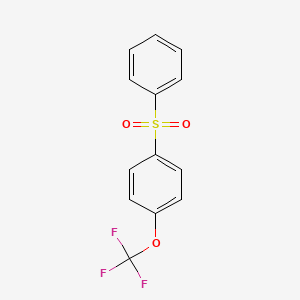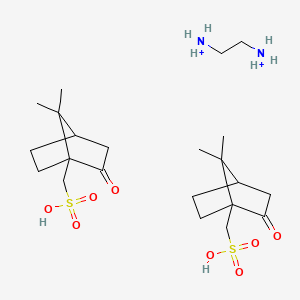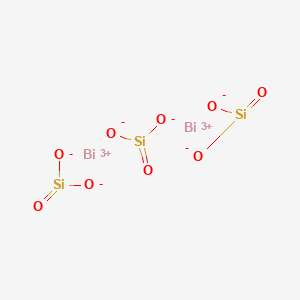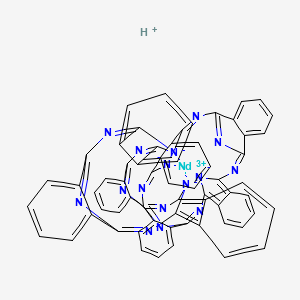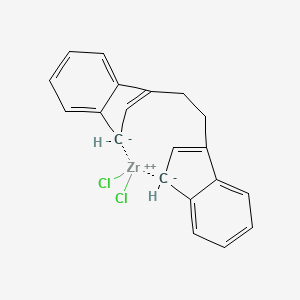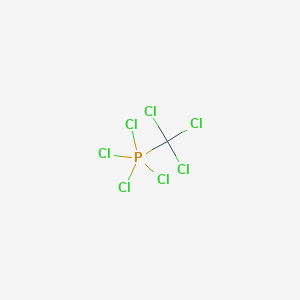
Tetrachloro(trichloromethyl)phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloro(trichloromethyl)phosphorane is a chemical compound with the molecular formula CCl7P. It is a phosphorus-containing compound characterized by the presence of seven chlorine atoms and one trichloromethyl group attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Tetrachloro(trichloromethyl)phosphorane can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts .
Análisis De Reacciones Químicas
Tetrachloro(trichloromethyl)phosphorane undergoes various types of chemical reactions, including substitution and addition reactions. It reacts with nucleophiles, such as amines and alcohols, to form corresponding substituted products. The compound can also undergo oxidation and reduction reactions under specific conditions. Common reagents used in these reactions include sulfur dioxide and other halogenating agents .
Aplicaciones Científicas De Investigación
Tetrachloro(trichloromethyl)phosphorane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other phosphorus-containing compounds. In biology and medicine, it has been studied for its potential use in drug development and as a biochemical probe. Industrially, it is used in the production of flame retardants and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tetrachloro(trichloromethyl)phosphorane involves its reactivity with various molecular targets. The compound can form complexes with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions often include nucleophilic substitution and addition mechanisms .
Comparación Con Compuestos Similares
Tetrachloro(trichloromethyl)phosphorane can be compared with other phosphorus-containing compounds, such as hexachlorocyclotriphosphazene and trichloromethylphosphonyl dichloride. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its high chlorine content and specific reactivity with nucleophiles .
Propiedades
Número CAS |
3582-10-3 |
|---|---|
Fórmula molecular |
CCl7P |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
tetrachloro(trichloromethyl)-λ5-phosphane |
InChI |
InChI=1S/CCl7P/c2-1(3,4)9(5,6,7)8 |
Clave InChI |
KVNRUJHTQABFKZ-UHFFFAOYSA-N |
SMILES canónico |
C(P(Cl)(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


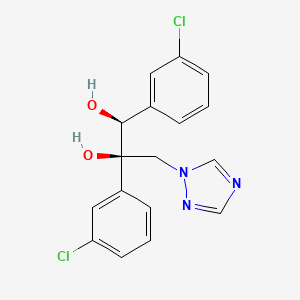
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
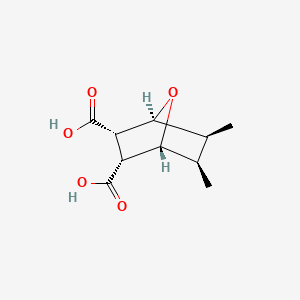


![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
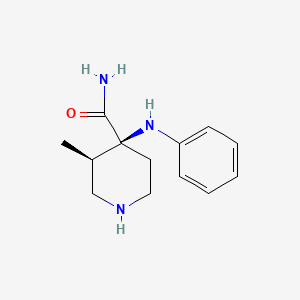
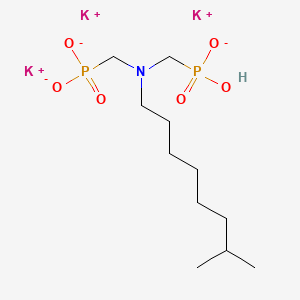
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
